![molecular formula C24H42O2 B12290443 4-(Octadecyloxy)phenol CAS No. 67399-92-2](/img/structure/B12290443.png)
4-(Octadecyloxy)phenol
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Overview
Description
4-(Octadecyloxy)phenol is an organic compound with the molecular formula C24H42O2. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is characterized by the presence of an octadecyloxy group (a long alkyl chain with 18 carbon atoms) attached to the phenol ring, which imparts unique properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octadecyloxy)phenol typically involves the nucleophilic aromatic substitution reaction. This reaction occurs when a nucleophile replaces a leaving group on an aromatic ring. In this case, the phenol group undergoes substitution with an octadecyloxy group. The reaction conditions often require a strong base and a suitable solvent to facilitate the substitution .
Industrial Production Methods
Industrial production of phenolic compounds, including this compound, often involves the use of advanced catalytic processes and high-pressure reactors. These methods ensure high yield and purity of the final product. The specific details of the industrial production process for this compound are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
4-(Octadecyloxy)phenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: Quinones can be reduced back to phenols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while electrophilic substitution can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemical Properties and Structure
4-(Octadecyloxy)phenol is characterized by a long alkyl chain (octadecyl) attached to a phenolic group. This structural feature imparts unique properties such as hydrophobicity and thermal stability, making it suitable for multiple applications.
Material Science
Antioxidant Properties
One of the primary applications of this compound is as an antioxidant in polymer formulations. Antioxidants are crucial in preventing oxidative degradation of materials, thereby extending their service life. The compound effectively inhibits free radical formation, which can lead to material degradation in plastics and coatings .
Surfactant Applications
Due to its amphiphilic nature, this compound can function as a surfactant. It enhances the wetting properties of formulations, improving the dispersion of pigments and fillers in paints and coatings . This application is particularly valuable in the formulation of high-performance coatings that require excellent adhesion and durability.
Pharmaceutical Applications
Potential as Antimelanoma Agent
Recent studies have indicated that this compound may possess immunizing properties against melanoma cells. Its structural similarity to other phenolic compounds suggests potential use in immunotherapy for skin cancers like melanoma. The compound's ability to induce immune responses against melanocyte differentiation antigens could be harnessed for therapeutic purposes .
Skin-Bleaching Agent
The compound has also been investigated for its role in skin-bleaching formulations. Similar to other 4-substituted phenols, it may influence melanin synthesis, providing a mechanism for skin depigmentation. This application raises significant interest in dermatological treatments for conditions such as vitiligo .
Environmental Applications
Biodegradability and Ecotoxicology
The environmental impact of this compound has been assessed through ecological risk classification frameworks. While some substituted phenols exhibit high potential for bioaccumulation, studies indicate that this compound does not significantly accumulate in biological organisms . This characteristic makes it a preferable choice in formulations intended to minimize ecological harm.
Use in Wastewater Treatment
Due to its antioxidant properties, this compound can be utilized in wastewater treatment processes to mitigate oxidative stress on aquatic life caused by pollutants. Its effectiveness in scavenging free radicals can contribute to reducing toxicity levels in treated water .
Case Studies
Mechanism of Action
The mechanism of action of 4-(Octadecyloxy)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the long alkyl chain can interact with lipid membranes, altering their properties and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenol (C6H5OH): The parent compound of phenolic compounds, known for its antiseptic properties.
4-Hexylresorcinol (C12H18O2): A phenolic compound with a shorter alkyl chain, used as an antiseptic and in mouthwashes.
4-(Decyloxy)phenol (C16H26O2): Similar structure with a shorter alkyl chain, used in various industrial applications.
Uniqueness
4-(Octadecyloxy)phenol is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and enhanced stability .
Biological Activity
4-(Octadecyloxy)phenol, a phenolic compound, has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, supported by various research findings and data tables.
Chemical Structure and Properties
This compound is characterized by a long-chain alkoxy group (octadecyl) attached to a phenolic ring. This structure contributes to its unique properties, influencing its solubility and biological interactions.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this property. In studies, the compound demonstrated effective free radical scavenging capabilities, with IC50 values comparable to standard antioxidants such as butylated hydroxyanisole (BHA) .
Table 1: Antioxidant Activity of this compound
Anti-inflammatory Activity
In vivo studies have shown that this compound possesses anti-inflammatory properties. It has been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, in animal models, administration of the compound resulted in a significant reduction in edema and inflammatory markers .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes due to the hydrophobic nature of the octadecyl chain .
Table 2: Antimicrobial Activity of this compound
Case Study 1: Antioxidant Efficacy
In a controlled study, the antioxidant efficacy of this compound was assessed alongside other phenolic compounds. The results indicated that it effectively reduced oxidative stress markers in vitro, suggesting its potential use in nutraceutical applications aimed at oxidative stress-related diseases .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory mechanism of this compound. It was found to significantly inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This inhibition was associated with a decrease in prostaglandin synthesis, further supporting its therapeutic potential in managing inflammatory conditions .
Properties
CAS No. |
67399-92-2 |
---|---|
Molecular Formula |
C24H42O2 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
4-octadecoxyphenol |
InChI |
InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-24-20-18-23(25)19-21-24/h18-21,25H,2-17,22H2,1H3 |
InChI Key |
ZKWFHUYRPNGFQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)O |
Origin of Product |
United States |
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